1,2,3-Tri(benzyloxy)-5-nitrobenzene
Description
1,2,3-Tri(benzyloxy)-5-nitrobenzene is a nitroaromatic compound featuring three benzyloxy (–OCH₂C₆H₅) groups at the 1, 2, and 3 positions and a nitro (–NO₂) group at the 5-position of the benzene ring. The benzyloxy substituents confer steric bulk and moderate hydrophobicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and electronic properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly for preparing aromatic amines via nitro group reduction (e.g., to 3,4,5-tris-(dodecyloxy)aniline derivatives) . Its synthesis involves nitration of 1,2,3-tris(alkoxy)benzene precursors under controlled conditions, achieving yields up to 73% .
Properties
CAS No. |
6274-77-7 |
|---|---|
Molecular Formula |
C27H23NO5 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
5-nitro-1,2,3-tris(phenylmethoxy)benzene |
InChI |
InChI=1S/C27H23NO5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2 |
InChI Key |
XBGQOFPCQXYIBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)[N+](=O)[O-] |
Other CAS No. |
6274-77-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on substituent type, electronic effects, and applications:
Structural and Electronic Features
| Compound | Substituents | Electronic Effects | Steric Bulk |
|---|---|---|---|
| 1,2,3-Tri(benzyloxy)-5-nitrobenzene | 3× benzyloxy, 1× nitro | Strong EW (nitro), moderate ED (benzyloxy) | High (aromatic groups) |
| 1,2,3-Trichloro-5-nitrobenzene | 3× chloro, 1× nitro | Strong EW (Cl, nitro) | Moderate |
| 1,2,3-Tris(dodecyloxy)-5-nitrobenzene | 3× dodecyloxy, 1× nitro | Moderate ED (alkoxy), EW (nitro) | High (long alkyl chains) |
| 5-Methoxy-3-nitro-benzene-1,2-diol | 1× methoxy, 2× hydroxyl, 1× nitro | EW (nitro), ED (methoxy), acidic (OH) | Low |
Key Observations :
- Electronic Effects : Chloro and nitro groups in 1,2,3-Trichloro-5-nitrobenzene create a highly electron-deficient ring, enhancing electrophilic substitution reactivity compared to benzyloxy-containing analogs .
- Steric Impact : Benzyloxy and dodecyloxy groups impose significant steric hindrance, affecting reaction kinetics and molecular packing. Benzyloxy is more rigid than dodecyloxy, influencing micellar properties in polymer applications .
- Hydrophobicity : Dodecyloxy derivatives are more hydrophobic than benzyloxy analogs due to long aliphatic chains, making them suitable for lipid-based drug delivery systems .
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